
4-(2-Methylpropane-2-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropane-2-sulfonyl)aniline, also known as 4-(tert-butylsulfonyl)aniline, is a chemical compound with the CAS Number: 86810-81-3 . It has a molecular weight of 213.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO2S . The InChI Code is 1S/C10H15NO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 190-191°C .Scientific Research Applications
OLED Applications
4-(2-Methylpropane-2-sulfonyl)aniline plays a role in the synthesis of red dopants for organic electroluminescent devices. A study by Balaganesan, Wen, and Chen (2003) highlights the formation of a chiral sulfonic acid derivative in the synthesis of 1,1,7,7-tetramethyljulolidine, a key intermediate towards the synthesis of such dopants (Balaganesan, Wen, & Chen, 2003).
Synthesis of Sulfonated Oxindoles
Liu, Zheng, and Wu (2017) developed a method to assemble 3-((arylsulfonyl)methyl)indolin-2-ones starting from anilines, utilizing sulfur dioxide. This showcases the role of this compound derivatives in synthesizing sulfonated oxindoles (Liu, Zheng, & Wu, 2017).
Conductivity Applications
Zhao et al. (2007) described the use of Poly(N-propane sulfonic acid aniline) in increasing the electrical conductivity of nanocomposites, which is significant for various conductivity applications (Zhao, Wang, Li, & Li, 2007).
Anti-corrosion Coatings
Xing et al. (2014) investigated the introduction of sulfonic acid groups into polyaniline coatings for anti-corrosion purposes. This research indicates the potential application of this compound in creating effective anti-corrosion materials (Xing, Zhang, Yu, Waterhouse, & Zhang, 2014).
Ratiometric Fluorescent Thermometer
Cao et al. (2014) explored the application of a derivative of this compound in developing a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Enhanced Electrochemical Properties
Li et al. (2019) demonstrated the use of polyaniline, synthesized in ionic liquids, to improve solubility and electrochemical properties. This points towards applications in areas such as supercapacitors (Li, Yang, Sarwar, Nautiyal, Zhang, Du, Liu, Yin, Deng, & Zhang, 2019).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-tert-butylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHQVOJWLPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2436073.png)
![ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2436075.png)
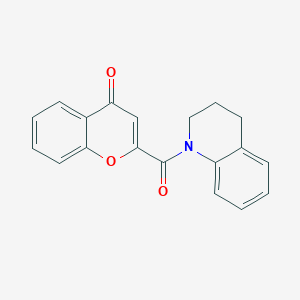
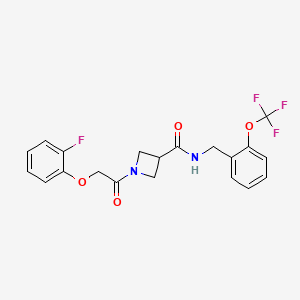
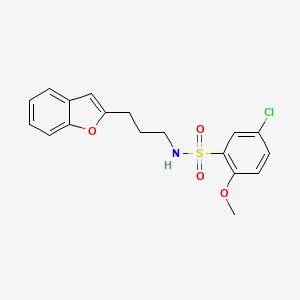
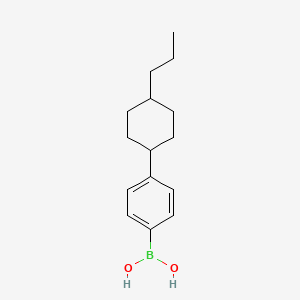
![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)
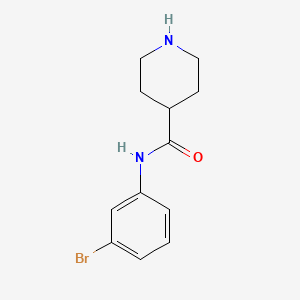
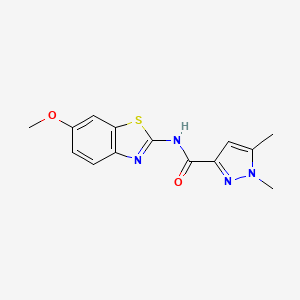
![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)
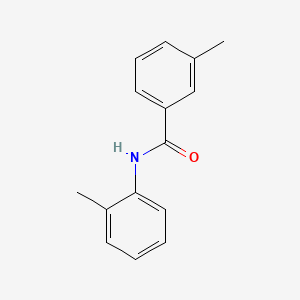
![1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2436092.png)
